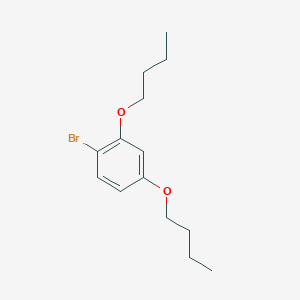
1-Bromo-2,4-dibutoxybenzene
Übersicht
Beschreibung
1-Bromo-2,4-dibutoxybenzene is an organic compound with the molecular formula C14H21BrO2 It is a derivative of benzene, where two hydrogen atoms are replaced by butoxy groups and one by a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dibutoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general procedure involves the bromination of 2,4-dibutoxybenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,4-dibutoxybenzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The butoxy groups can activate the benzene ring towards further electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Products include 2,4-dibutoxyphenol or 2,4-dibutoxyaniline.
Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4-dibutoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel polymers and materials with specific electronic or optical properties.
Pharmaceutical Research: It may be used in the synthesis of potential drug candidates or bioactive molecules.
Wirkmechanismus
The mechanism by which 1-Bromo-2,4-dibutoxybenzene exerts its effects is primarily through its reactivity in substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The butoxy groups can also influence the reactivity of the compound by donating electron density to the ring, making it more susceptible to electrophilic attack.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,4-dimethoxybenzene: Similar in structure but with methoxy groups instead of butoxy groups.
1-Bromo-2,4-dimethylbenzene: Similar but with methyl groups instead of butoxy groups.
Uniqueness: 1-Bromo-2,4-dibutoxybenzene is unique due to the presence of butoxy groups, which can significantly alter its physical and chemical properties compared to its methoxy or methyl counterparts. The longer alkyl chains in the butoxy groups can influence solubility, boiling point, and reactivity, making it suitable for specific applications in material science and organic synthesis.
Eigenschaften
IUPAC Name |
1-bromo-2,4-dibutoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGLFRZSNNPHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
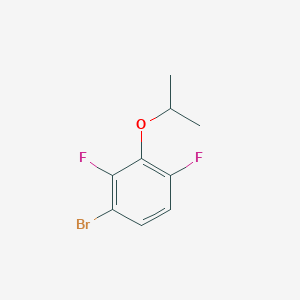


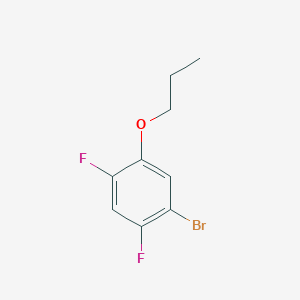
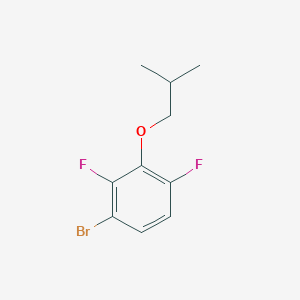
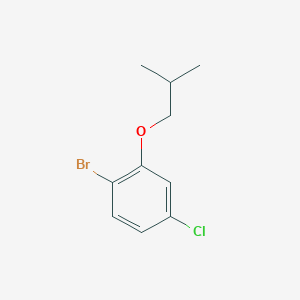


![[(4-Bromophenyl)methyl]diethylamine hydrochloride](/img/structure/B8027111.png)
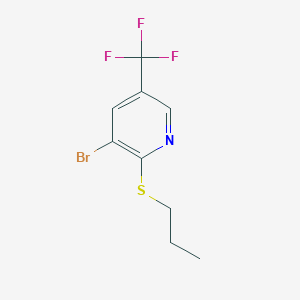


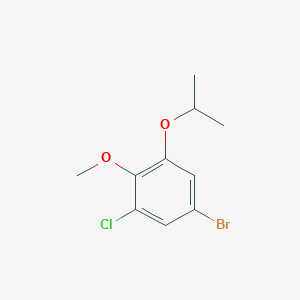
![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)
